2-Fluoro-4-methylbenzohydrazide
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Overview
Description
2-Fluoro-4-methylbenzohydrazide is an organic compound that belongs to the class of benzohydrazides It is characterized by the presence of a fluorine atom and a methyl group attached to the benzene ring, along with a hydrazide functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Fluoro-4-methylbenzohydrazide typically involves the reaction of 2-Fluoro-4-methylbenzoic acid with hydrazine hydrate. The reaction is carried out under reflux conditions in the presence of a suitable solvent such as ethanol or methanol. The general reaction scheme is as follows:
Starting Material: 2-Fluoro-4-methylbenzoic acid
Reagent: Hydrazine hydrate
Solvent: Ethanol or methanol
Conditions: Reflux
The reaction proceeds through the formation of an intermediate hydrazone, which is subsequently converted to the desired hydrazide upon further reaction with hydrazine hydrate.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but may involve optimization of reaction conditions to enhance yield and purity. This can include the use of advanced techniques such as microwave-assisted synthesis to reduce reaction time and improve efficiency.
Chemical Reactions Analysis
Types of Reactions
2-Fluoro-4-methylbenzohydrazide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the hydrazide group to other functional groups such as amines.
Substitution: The fluorine atom on the benzene ring can be substituted with other substituents under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).
Major Products Formed
Oxidation: Oxidized derivatives such as carboxylic acids or ketones.
Reduction: Amines or other reduced forms of the compound.
Substitution: Various substituted benzohydrazides depending on the nucleophile used.
Scientific Research Applications
2-Fluoro-4-methylbenzohydrazide has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those with potential anti-inflammatory or anticancer properties.
Materials Science: The compound can be used in the development of novel materials with specific properties, such as fluorescence or conductivity.
Biological Studies: It serves as a probe or reagent in biochemical assays to study enzyme activities or protein interactions.
Industrial Applications: The compound is used in the synthesis of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-Fluoro-4-methylbenzohydrazide depends on its specific application. In medicinal chemistry, the compound may interact with biological targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of the fluorine atom can enhance the compound’s binding affinity and selectivity for its target.
Comparison with Similar Compounds
Similar Compounds
- 2-Fluoro-4-methylbenzoic acid
- 2-Fluoro-4-methylbenzaldehyde
- 2-Fluoro-4-methylbenzonitrile
Uniqueness
2-Fluoro-4-methylbenzohydrazide is unique due to the presence of both a fluorine atom and a hydrazide group, which confer distinct chemical and biological properties. The fluorine atom enhances the compound’s stability and lipophilicity, while the hydrazide group allows for further functionalization and derivatization.
Properties
Molecular Formula |
C8H9FN2O |
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Molecular Weight |
168.17 g/mol |
IUPAC Name |
2-fluoro-4-methylbenzohydrazide |
InChI |
InChI=1S/C8H9FN2O/c1-5-2-3-6(7(9)4-5)8(12)11-10/h2-4H,10H2,1H3,(H,11,12) |
InChI Key |
LDTPFWZVHDLYKN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)C(=O)NN)F |
Origin of Product |
United States |
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